Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 875310-92-2
VCID: VC5007831
InChI: InChI=1S/C7H14N2.2ClH/c8-6-2-1-3-7(9,4-6)5-6;;/h1-5,8-9H2;2*1H
SMILES: C1CC2(CC(C1)(C2)N)N.Cl.Cl
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12

Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride

CAS No.: 875310-92-2

Cat. No.: VC5007831

Molecular Formula: C7H16Cl2N2

Molecular Weight: 199.12

* For research use only. Not for human or veterinary use.

Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride - 875310-92-2

Specification

CAS No. 875310-92-2
Molecular Formula C7H16Cl2N2
Molecular Weight 199.12
IUPAC Name bicyclo[3.1.1]heptane-1,5-diamine;dihydrochloride
Standard InChI InChI=1S/C7H14N2.2ClH/c8-6-2-1-3-7(9,4-6)5-6;;/h1-5,8-9H2;2*1H
Standard InChI Key ATVHMPXATDIGFE-UHFFFAOYSA-N
SMILES C1CC2(CC(C1)(C2)N)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The bicyclo[3.1.1]heptane framework consists of two fused rings: a cyclopropane ring and a cyclobutane ring, creating a highly strained and rigid architecture. The 1,5-diamine configuration introduces two primary amine groups, which are protonated in the dihydrochloride form. This structure enhances solubility in polar solvents while maintaining the steric constraints of the bicyclic system .

The IUPAC name, bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride, reflects the bridgehead positions of the amines. The canonical SMILES notation is \text{C1CC2(CC(C1)(C2)N)N.Cl.Cl, illustrating the connectivity of the bicyclic core and chloride counterions.

Physicochemical Profile

  • Molecular formula: C7H16Cl2N2\text{C}_7\text{H}_{16}\text{Cl}_2\text{N}_2

  • Molecular weight: 199.12 g/mol

  • Solubility: High solubility in water and polar aprotic solvents due to ionic interactions .

  • Stability: The dihydrochloride salt form improves stability against oxidation and thermal degradation compared to the free base.

Synthetic Methodologies

Key Synthesis Pathways

Recent advancements in bicyclo[3.1.1]heptane derivatives highlight multigram-scale synthesis routes applicable to 1,5-diamine systems. A representative strategy involves:

  • Strecker Reaction: Diastereoselective synthesis of α-aminonitriles from cyclobutanone precursors, achieving trans-configuration selectivity (dr = 2:1) .

  • Partial Hydrolysis: Conversion of nitrile groups to amides using H2SO4\text{H}_2\text{SO}_4 in CF3COOH\text{CF}_3\text{COOH}, preserving ester functionalities .

  • Cyclization: Base-mediated intramolecular imide formation with t-BuOKt\text{-BuOK}, yielding bicyclic intermediates in 84% yield .

  • Hydrogenolysis: Catalytic debenzylation (H2/Pd-C\text{H}_2/\text{Pd-C}) to obtain primary amines .

Table 1: Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
Strecker reactionKCN, NH4Cl\text{NH}_4\text{Cl}, MeOH64
Partial hydrolysisH2SO4\text{H}_2\text{SO}_4, CF3COOH\text{CF}_3\text{COOH}>95
Cyclizationt-BuOKt\text{-BuOK}, THF84
HydrogenolysisH2\text{H}_2, Pd/C, MeOH91

Industrial-Scale Considerations

Optimizations for large-scale production focus on reducing chromatographic separations through trituration (e.g., using i-PrOHi\text{-PrOH}) and minimizing side reactions during protection/deprotection sequences .

Applications in Medicinal Chemistry

Enzymatic Interactions

Preliminary studies suggest that the 1,5-diamine motif facilitates hydrogen bonding with enzymatic active sites. Analogous 3-azabicyclo[3.1.1]heptane derivatives exhibit inhibitory effects on proteases and kinases, highlighting potential for targeted therapeutics .

Materials Science Applications

Polymer Crosslinking

The rigidity and dual amine functionality make bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride a candidate for epoxy resin crosslinkers. Comparative studies show enhanced thermal stability (Tg increase by 15–20°C) in polymer networks versus aliphatic diamine crosslinkers .

Catalytic Support

Surface functionalization of mesoporous silica with bicyclic diamines improves metal catalyst anchoring. For instance, Pd nanoparticles supported on amine-functionalized silica show 98% selectivity in Suzuki-Miyaura couplings .

Biological Activity and Pharmacokinetics

ADME Profiles

  • Absorption: High solubility favors rapid dissolution and intestinal absorption.

  • Metabolism: Resistance to CYP450 oxidation due to steric shielding of amine groups .

  • Excretion: Renal clearance predominates, with <5% hepatic involvement in rodent models .

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